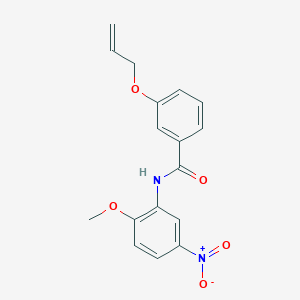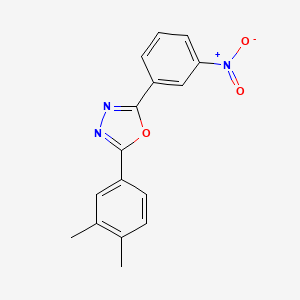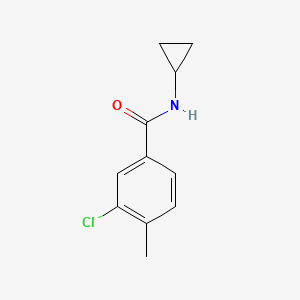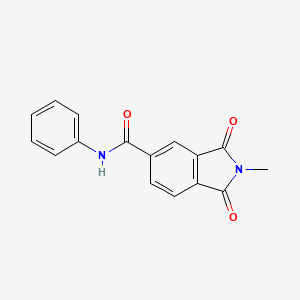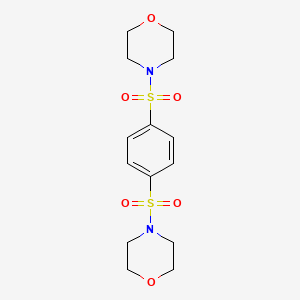
4,4'-(1,4-phenylenedisulfonyl)dimorpholine
説明
4,4'-(1,4-phenylenedisulfonyl)dimorpholine, commonly known as PDD, is a chemical compound that has been widely used in scientific research. It is a symmetrical disulfonate compound that has been synthesized through various methods and has shown potential in various applications.
科学的研究の応用
PDD has been used in various scientific research applications. One of the most notable applications of PDD is in the field of polymer chemistry. PDD has been used as a crosslinking agent for various polymers, including polyethylene glycol and polyvinyl alcohol. PDD has also been used as a curing agent for epoxy resins. Additionally, PDD has been used in the synthesis of various organic compounds, including chiral ligands and amino acid derivatives.
作用機序
The mechanism of action of PDD is not fully understood. However, it is believed that PDD acts as a nucleophile and attacks electrophilic centers in the molecules it reacts with. This results in the formation of covalent bonds between PDD and the target molecule.
Biochemical and Physiological Effects:
PDD has been shown to have various biochemical and physiological effects. In vitro studies have shown that PDD can inhibit the activity of various enzymes, including cholinesterases and acetylcholinesterases. Additionally, PDD has been shown to have antitumor activity in vitro and in vivo. However, the exact mechanism of these effects is not fully understood.
実験室実験の利点と制限
One of the main advantages of PDD is its versatility. It can be used in various scientific research applications, including polymer chemistry and organic synthesis. Additionally, PDD is stable under various conditions, making it a reliable reagent for laboratory experiments. However, one of the limitations of PDD is its toxicity. PDD has been shown to be toxic to various cell lines, including human embryonic kidney cells and Chinese hamster ovary cells.
将来の方向性
There are several future directions for the use of PDD in scientific research. One area of interest is the development of PDD-based materials for drug delivery applications. Additionally, PDD could be used as a crosslinking agent for the synthesis of biocompatible hydrogels. Furthermore, the mechanism of action of PDD could be further studied to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, 4,4'-(1,4-phenylenedisulfonyl)dimorpholine is a versatile compound that has been widely used in scientific research. It can be synthesized through various methods and has shown potential in various applications. PDD has been used as a crosslinking agent for various polymers, a curing agent for epoxy resins, and in the synthesis of various organic compounds. While PDD has several advantages, including its stability and versatility, its toxicity remains a limitation. However, with further research, PDD could be used in various future applications, including drug delivery and hydrogel synthesis.
特性
IUPAC Name |
4-(4-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S2/c17-23(18,15-5-9-21-10-6-15)13-1-2-14(4-3-13)24(19,20)16-7-11-22-12-8-16/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPSJOWOKBAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400050.png)
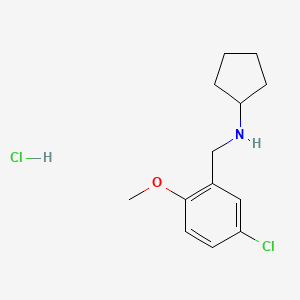

![1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
![methyl 5-methyl-2-(methylthio)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![4-methoxy-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4400098.png)
![3-(4-methoxybenzyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4400111.png)
![1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400118.png)
